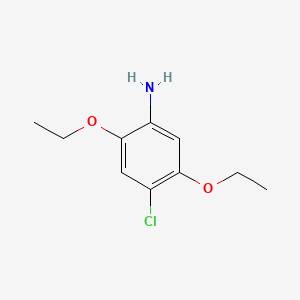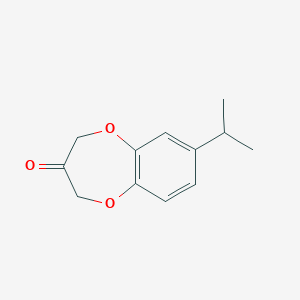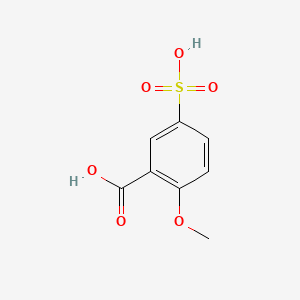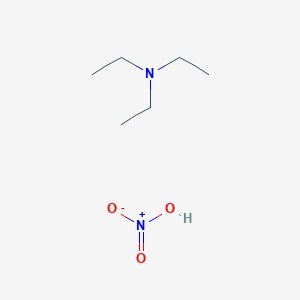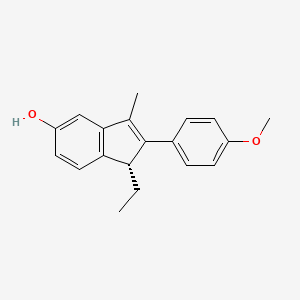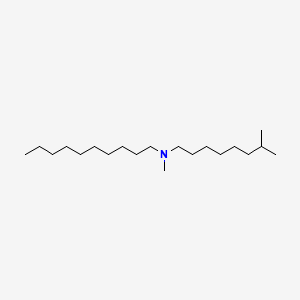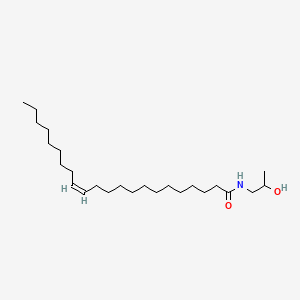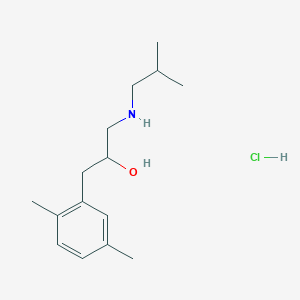
1-(2,5-Dimethylphenyl)-3-(2-methylpropylamino)propan-2-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethylphenyl)-3-(2-methylpropylamino)propan-2-ol;hydrochloride is a synthetic organic compound that belongs to the class of phenylpropanolamines. These compounds are known for their diverse applications in medicinal chemistry, particularly as sympathomimetic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenyl)-3-(2-methylpropylamino)propan-2-ol;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylphenyl and 2-methylpropylamine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes to ensure high yield and purity. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,5-Dimethylphenyl)-3-(2-methylpropylamino)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Ketones and Aldehydes: From oxidation reactions.
Alcohols and Amines: From reduction reactions.
Substituted Phenylpropanolamines: From substitution reactions.
Applications De Recherche Scientifique
1-(2,5-Dimethylphenyl)-3-(2-methylpropylamino)propan-2-ol;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on biological systems, particularly its interaction with adrenergic receptors.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of respiratory conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dimethylphenyl)-3-(2-methylpropylamino)propan-2-ol;hydrochloride involves:
Molecular Targets: The compound primarily targets adrenergic receptors in the body.
Pathways Involved: It activates the sympathetic nervous system, leading to increased heart rate, bronchodilation, and vasoconstriction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylpropanolamine: A related compound with similar sympathomimetic effects.
Ephedrine: Another compound with similar structure and pharmacological properties.
Pseudoephedrine: Known for its use as a decongestant.
Uniqueness
1-(2,5-Dimethylphenyl)-3-(2-methylpropylamino)propan-2-ol;hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the 2-methylpropylamino group, which may confer distinct pharmacological properties compared to its analogs.
Propriétés
Numéro CAS |
6307-84-2 |
|---|---|
Formule moléculaire |
C15H26ClNO |
Poids moléculaire |
271.82 g/mol |
Nom IUPAC |
1-(2,5-dimethylphenyl)-3-(2-methylpropylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H25NO.ClH/c1-11(2)9-16-10-15(17)8-14-7-12(3)5-6-13(14)4;/h5-7,11,15-17H,8-10H2,1-4H3;1H |
Clé InChI |
BRIQRWLLHUZCBT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)CC(CNCC(C)C)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


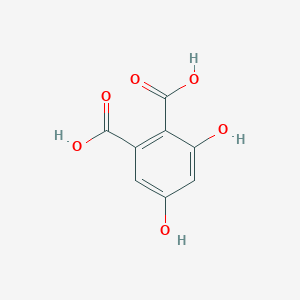
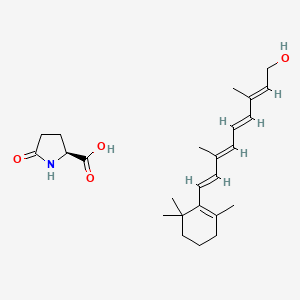

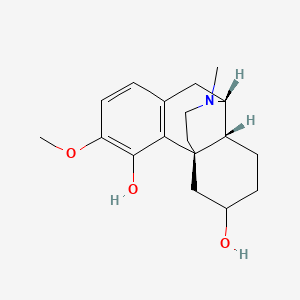
![2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride](/img/structure/B12648943.png)
